Ácido digalacturónico

Descripción general

Descripción

Synthesis Analysis

The convergent chemical synthesis of digalactosyl diacylglycerols (DGDGs), compounds related to digalacturonate, has been efficiently accomplished, showcasing a method that includes α- and β-selective glycosylations with high yields as key steps (Inuki et al., 2017). Another approach to synthesis highlights the integration of nature's synthetic strategies and traditional synthetic methods for generating molecules with specific properties (Wu & Schultz, 2009).

Molecular Structure Analysis

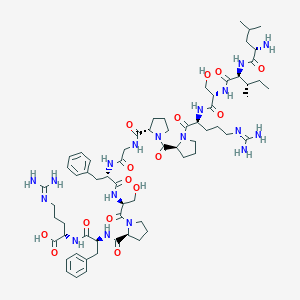

A conformational study of digalacturonic acid and sodium digalacturonate in solution provided insights into their flexibility and solution behavior. This study utilized nuclear magnetic resonance data and molecular mechanics calculations, revealing a significant solvent effect on their conformations (Gouvion et al., 1994).

Chemical Reactions and Properties

Research on the coordination ability of digalactosamine and di- and trigalacturonic acids with Cu(II) demonstrated that oligomeric sugar ligands use amino or carboxylate functions as anchor sites, similar to monomeric units. This study, through potentiometric and spectroscopic analysis, provided valuable insights into metal binding by polysaccharides (Jeżowska‐Bojczuk et al., 1995).

Physical Properties Analysis

The physical properties of digalacturonate-related compounds have been extensively studied through various methods, including crystallography and spectroscopy, to understand their structural, thermal, and magnetic behaviors. For instance, the polymeric structure of oxalato-bridged complexes of tetravalent actinides highlights the complex interplay between molecular structure and physical properties (Andreev et al., 2011).

Chemical Properties Analysis

The interception of radicals by molecular oxygen and diazo compounds for the synthesis of oxalate esters underlines the chemical reactivity and potential applications of oxalate and related derivatives in synthetic chemistry. This method demonstrates a radical approach to ester synthesis, expanding the toolkit for chemical transformations (Ma et al., 2018).

Aplicaciones Científicas De Investigación

- El ácido digalacturónico (DGA) se emplea para la co-cristalización de enzimas, como la proteinasa K. Este proceso permite a los investigadores obtener estructuras de alta resolución de enzimas unidas a sus sustratos, proporcionando información valiosa sobre la función y las interacciones de las enzimas .

- Como sustrato, el DGA desempeña un papel crucial en los estudios sobre el metabolismo del ácido galacturónico. A continuación se presentan algunas aplicaciones específicas:

- Investigación de gluconasas:

- El DGA de alta pureza sirve como sustrato en los ensayos enzimáticos bioquímicos. Los investigadores pueden investigar la cinética enzimática, la especificidad del sustrato y la inhibición utilizando el DGA como sustrato modelo .

- El DGA encuentra aplicaciones en ensayos de diagnóstico. Su uso controlado permite a los investigadores desarrollar pruebas sensibles y específicas para detectar la actividad enzimática o los trastornos relacionados .

- Al estudiar las estructuras de las enzimas unidas al DGA, los investigadores obtienen información sobre los mecanismos enzimáticos, los sitios de unión de los sustratos y los procesos catalíticos. Este conocimiento ayuda al diseño de fármacos y al desarrollo terapéutico .

- El papel del DGA en las interacciones enzima-sustrato contribuye a los avances biotecnológicos. Comprender cómo interactúan las enzimas con el DGA puede guiar la ingeniería enzimática para mejorar el rendimiento en los procesos industriales .

- Dado su origen en la pectina, el DGA es relevante para la biología vegetal. Los investigadores exploran su impacto en la integridad de la pared celular, las vías de señalización y las interacciones planta-microbio .

- Los compuestos derivados de la pectina, como el DGA, están presentes en las frutas y verduras. Investigar su metabolismo y sus efectos sobre la salud puede mejorar nuestra comprensión de la fibra dietética y la salud intestinal .

Co-cristalización de enzimas

Investigación sobre el metabolismo del ácido galacturónico

Ensayos enzimáticos bioquímicos

Análisis de diagnóstico in vitro

Biología estructural y mecanismos enzimáticos

Biotecnología e ingeniería enzimática

Investigación sobre la pared celular vegetal

Ciencia de los alimentos y nutrición

En resumen, el ácido digalacturónico desempeña un papel multifacético en la investigación científica, abarcando la biología estructural, la enzimología, el diagnóstico y la biotecnología. Sus propiedades únicas lo convierten en una herramienta valiosa para desentrañar las funciones de las enzimas y comprender los procesos biológicos complejos

Mecanismo De Acción

Target of Action

Digalacturonic acid, also known as Digalacturonate, is a metabolite of pectin . It primarily targets enzymes, facilitating their co-crystallization . One such enzyme is proteinase K .

Mode of Action

The interaction between digalacturonic acid and its targets, such as proteinase K, is primarily through co-crystallization . This process involves the formation of a crystalline complex between the compound and the enzyme, which can influence the enzyme’s activity.

Biochemical Pathways

Digalacturonic acid is derived in vivo from pectin catabolism . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) . The microbial pathways for the catabolism of D-galacturonic acid, the main constituent of pectin, are relevant for the microbial conversion to useful products .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of digalacturonic acid is currently limited. It is known that digalacturonic acid is derived in vivo from pectin catabolism , suggesting that it is metabolized in the body

Result of Action

The primary result of digalacturonic acid’s action is the facilitation of enzyme co-crystallization . This can influence the activity of the targeted enzymes, such as proteinase K , and potentially affect various biochemical processes in which these enzymes are involved.

Action Environment

The action of digalacturonic acid can be influenced by various environmental factors For instance, the presence of other compounds, pH levels, and temperature can potentially affect the co-crystallization process and, consequently, the compound’s action, efficacy, and stability.

Propiedades

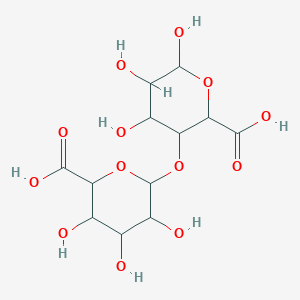

IUPAC Name |

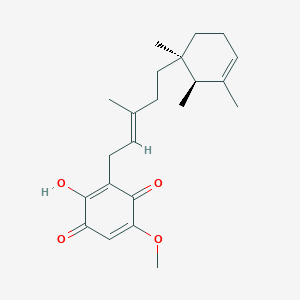

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSYEZFZPOZFNC-LKIWRGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974440 | |

| Record name | 4-O-Hexopyranuronosylhexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5894-59-7 | |

| Record name | 4-O-Hexopyranuronosylhexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is digalacturonate and where does it come from?

A1: Digalacturonate is a pectic oligosaccharide composed of two galacturonic acid units linked by an α-(1–4) glycosidic bond. It's a breakdown product of pectin, a complex polysaccharide found in the cell walls of plants. Pectin degradation is mediated by enzymes like polygalacturonases and pectate lyases produced by various microorganisms, including bacteria and fungi. [, , , , , ]

Q2: How do enzymes like pectate lyases and polygalacturonases break down pectin into digalacturonate?

A2: Pectate lyases cleave pectin via a β-elimination mechanism, targeting α-1,4 glycosidic bonds between D-galacturonate units. This results in the formation of unsaturated digalacturonate. [, ] On the other hand, polygalacturonases utilize hydrolysis to cleave these bonds, releasing digalacturonate as one of the products. [, , , ]

Q3: Are there different types of enzymes that produce digalacturonate?

A3: Yes, digalacturonate can be generated by both endo- and exo-acting enzymes. Endo-polygalacturonases cleave pectin randomly within the molecule, generating a mixture of oligogalacturonates, including digalacturonate. [] Exo-polygalacturonases act on the non-reducing end of the pectin chain, releasing digalacturonate units sequentially. [, , ]

Q4: What happens to digalacturonate inside bacteria?

A4: Digalacturonate can be further metabolized by bacteria. In Erwinia chrysanthemi, extracellular and periplasmic pectinases degrade pectin into smaller oligomers, including digalacturonate. This digalacturonate is then transported into the cytoplasm. [] Within the cytoplasm, the enzymes PelW (exopolygalacturonate lyase) and Ogl (oligogalacturonate lyase) further degrade digalacturonate. [] PelW breaks down longer oligomers, including digalacturonate, while Ogl acts on digalacturonate and other short oligogalacturonates. []

Q5: What is the role of digalacturonate in plant-pathogen interactions?

A5: Digalacturonate, specifically unsaturated digalacturonate, plays a crucial role in the pathogenicity of Erwinia carotovora subsp. atroseptica, the causal agent of potato soft rot. [] Unsaturated digalacturonate, produced by the action of pectate lyases on plant cell wall pectin, acts as a signal molecule, triggering the expression of virulence genes in the bacteria. [] It can induce plant cell death, contributing to the rotting process and potentially triggering defense responses in the plant. []

Q6: Are there any studies exploring the structure-activity relationship of digalacturonate?

A6: Research on the structure-activity relationship of digalacturonate has focused on its interaction with enzymes like oligogalacturonate lyase (OGL). Studies on YeOGL from Yersinia enterocolitica revealed that the enzyme preferentially acts on digalacturonate and utilizes a histidine residue in its active site to abstract the α-proton from the substrate. [] This suggests that modifications affecting the α-proton accessibility or the histidine residue within the enzyme could impact digalacturonate binding and processing.

Q7: Are there computational studies on digalacturonate and related enzymes?

A8: Yes, computational studies have provided valuable insights into the interaction between digalacturonate and enzymes like pectate lyase. QM/MM calculations on Bacillus subtilis pectate lyase (BsPel) revealed the role of specific amino acids and Ca2+ ions in the active site in substrate binding, proton abstraction, and stabilization of the reaction intermediates. []

Q8: Are there any analytical methods for studying digalacturonate?

A9: Various analytical techniques are employed to study digalacturonate and its interactions. These include enzyme kinetics assays to determine enzyme activity and substrate specificity, [, , ] chromatography techniques like gel filtration to assess the molecular weight of enzymes, [] and spectroscopic methods like mass spectrometry to analyze the products of enzymatic reactions and elucidate structural information. [, ]

Q9: What are the potential applications of digalacturonate research?

A10: Understanding digalacturonate metabolism and its role in plant-pathogen interactions can pave the way for developing novel strategies for controlling plant diseases. For example, targeting the enzymes involved in digalacturonate production or signaling pathways triggered by digalacturonate could help develop new disease control agents. [] Additionally, exploring the properties and applications of digalacturonate-producing enzymes holds potential for various biotechnological applications, such as food processing and biofuel production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)